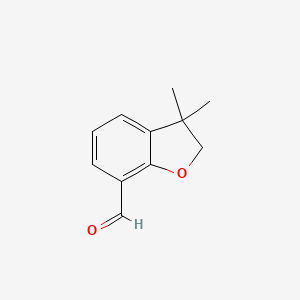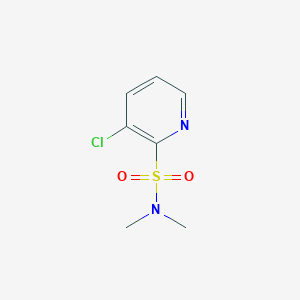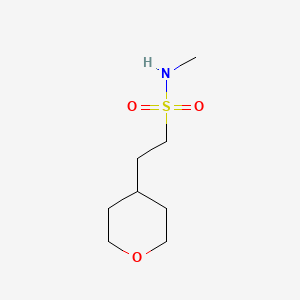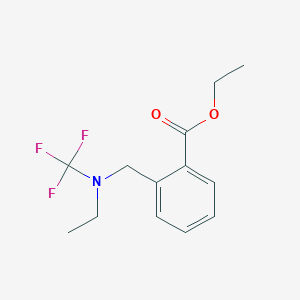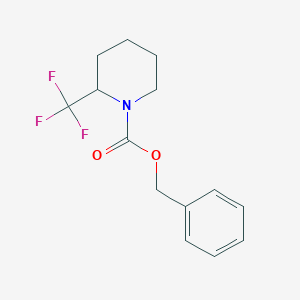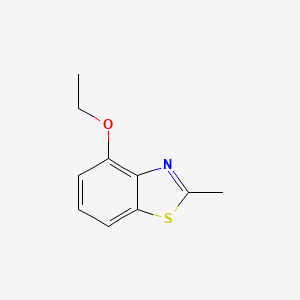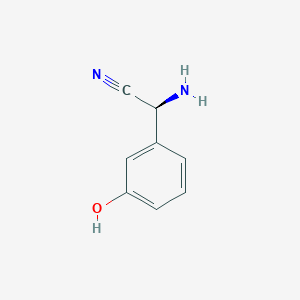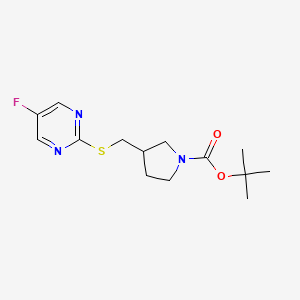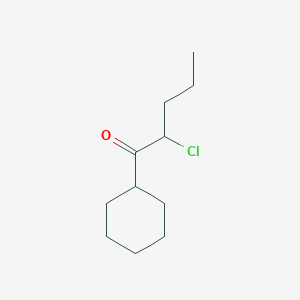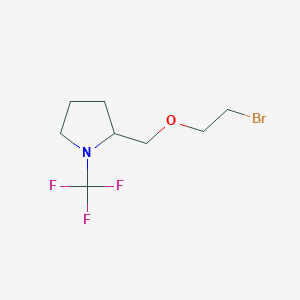
2-((2-Bromoethoxy)methyl)-1-(trifluoromethyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2-Bromoethoxy)methyl)-1-(trifluoromethyl)pyrrolidine is a synthetic organic compound characterized by the presence of a bromine atom, an ethoxy group, and a trifluoromethyl group attached to a pyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Bromoethoxy)methyl)-1-(trifluoromethyl)pyrrolidine typically involves the reaction of 2-bromoethanol with a suitable pyrrolidine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-((2-Bromoethoxy)methyl)-1-(trifluoromethyl)pyrrolidine undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler derivatives with the removal of the bromine atom.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed
Nucleophilic substitution: Formation of substituted pyrrolidine derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dehalogenated pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
2-((2-Bromoethoxy)methyl)-1-(trifluoromethyl)pyrrolidine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool to study biological pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-((2-Bromoethoxy)methyl)-1-(trifluoromethyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethyl groups contribute to its reactivity and ability to form stable complexes with biological molecules. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-((2-Bromoethoxy)methyl)benzene: Similar structure but with a benzene ring instead of a pyrrolidine ring.
2-Bromoethoxyacetic acid: Contains a carboxylic acid group instead of a pyrrolidine ring.
3-(2-Bromoethoxy)-2-(trifluoromethyl)pyridine: Similar structure but with a pyridine ring instead of a pyrrolidine ring.
Uniqueness
2-((2-Bromoethoxy)methyl)-1-(trifluoromethyl)pyrrolidine is unique due to the combination of its bromine, ethoxy, and trifluoromethyl groups attached to a pyrrolidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Propiedades
Fórmula molecular |
C8H13BrF3NO |
|---|---|
Peso molecular |
276.09 g/mol |
Nombre IUPAC |
2-(2-bromoethoxymethyl)-1-(trifluoromethyl)pyrrolidine |
InChI |
InChI=1S/C8H13BrF3NO/c9-3-5-14-6-7-2-1-4-13(7)8(10,11)12/h7H,1-6H2 |
Clave InChI |
DSYLTFYMAGRXOJ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(N(C1)C(F)(F)F)COCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




